Enoxacin-d8

Isotopic purity LC-MS/MS Quantitative bioanalysis

Enoxacin-d8 is the only isotopically matched internal standard for regulatory-compliant LC-MS/MS quantification of Enoxacin. Its +8 Da mass shift and near-identical chromatographic retention enable true isotope dilution, fully compensating for matrix effects (ion suppression/enhancement) that surrogate IS (e.g., Ciprofloxacin-d8) cannot. With >97.6 atom% D and 24-month shelf life (2–8°C), it supports long-term GLP bioanalytical studies, pharmacokinetic profiling, and Codex/EU residue monitoring. Avoid quantitation bias—choose the analyte-matched deuterated IS engineered for method robustness and audit-ready data integrity.

Molecular Formula C15H17FN4O3
Molecular Weight 328.37 g/mol
Cat. No. B15143409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnoxacin-d8
Molecular FormulaC15H17FN4O3
Molecular Weight328.37 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O
InChIInChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2
InChIKeyIDYZIJYBMGIQMJ-SQUIKQQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enoxacin-d8 for LC-MS/MS Quantification: Procurement Guide for Stable Isotope-Labeled Fluoroquinolone Internal Standards


Enoxacin-d8 is a stable isotope-labeled internal standard (SIL-IS) belonging to the fluoroquinolone class, specifically a deuterated analog of the antibacterial agent Enoxacin wherein eight hydrogen atoms are replaced by deuterium at the piperazine ring (positions 2,2,3,3,5,5,6,6) . This isotopic substitution confers a mass shift of +8 Da relative to the unlabeled analyte (nominal mass m/z 321 to 329) while preserving nearly identical physicochemical and chromatographic behavior . The compound is exclusively formulated as a reference material for quantitative analysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) in pharmaceutical research, residue monitoring, and metabolic studies [1]. Its primary procurement value lies in its capacity to serve as an isotopically matched internal standard that co-elutes with the target analyte Enoxacin while remaining spectrally distinguishable, thereby enabling precise compensation for matrix effects, extraction variability, and ionization fluctuations that confound absolute quantification in complex biological matrices .

Why Unlabeled Enoxacin or Alternative Fluoroquinolone Internal Standards Cannot Substitute for Enoxacin-d8 in Validated LC-MS/MS Assays


Substituting Enoxacin-d8 with unlabeled Enoxacin or structurally related fluoroquinolones (e.g., Ciprofloxacin-d8, Norfloxacin) introduces quantifiable sources of analytical error that violate bioanalytical method validation criteria [1]. First, unlabeled Enoxacin cannot be used as an internal standard because it is chromatographically and spectrally indistinguishable from the target analyte; it would co-elute and produce identical mass transitions, precluding independent quantification [2]. Second, while alternative fluoroquinolone-d8 internal standards offer a different mass, their chromatographic retention times, ionization efficiencies, and matrix effect susceptibility deviate from those of Enoxacin. In egg matrix analysis, norfloxacin and ciprofloxacin-d8 were employed as internal standards for multiple fluoroquinolones, but this approach requires extensive validation and acceptance of systematic bias, as structurally distinct analogs do not perfectly mimic Enoxacin's extraction recovery and ion suppression behavior across diverse matrices [1]. Third, deuterium-labeled Enoxacin-d8, despite its utility, carries a known risk of hydrogen-deuterium exchange at labile positions under certain pH and temperature conditions, which can shift the measured isotope ratio and compromise quantification accuracy—a limitation not shared by 13C- or 15N-labeled alternatives . However, in the absence of commercially available Enoxacin-13C or Enoxacin-15N internal standards, Enoxacin-d8 remains the only isotopically matched internal standard that maximizes the signal correction fidelity required for regulatory-compliant bioanalysis and pharmacokinetic studies [3].

Enoxacin-d8: Quantitative Comparator Analysis for Scientific Procurement Decisions


Isotopic Purity of Enoxacin-d8: Batch-Specific Specifications for Reliable LC-MS/MS Quantification

Enoxacin-d8, as supplied by WITEGA (Product No. CH011), achieves an isotopic purity of >97.6 atom% D as determined by 1H NMR and an HPLC purity of >99.0% . In contrast, alternative commercial sources such as BOC Sciences offer Enoxacin-[d8] with a specified purity of 95% by HPLC and 95% atom D . The higher isotopic enrichment of the WITEGA reference standard (difference of ≥2.6 atom% D) ensures that the mass spectral signal of the internal standard exhibits minimal interference from residual unlabeled Enoxacin (M peak) within the +8 Da quantification channel.

Isotopic purity LC-MS/MS Quantitative bioanalysis

Mass Shift and Spectral Differentiation: Enoxacin-d8 vs. Unlabeled Enoxacin

Enoxacin-d8 incorporates eight deuterium atoms at the piperazine ring, resulting in a nominal mass increase of +8 Da compared to unlabeled Enoxacin . This mass shift enables the selection of distinct multiple reaction monitoring (MRM) transitions in LC-MS/MS: for unlabeled Enoxacin (C15H17FN4O3, MW 320.32 g/mol), a typical transition is m/z 321 → 303; for Enoxacin-d8 (C15H9D8FN4O3, MW 328.37 g/mol), the corresponding transition is m/z 329 → 311 . In contrast, structurally analogous fluoroquinolone internal standards such as Ciprofloxacin-d8 produce a different mass spectrum entirely, requiring separate method development and calibration [1].

Mass spectrometry MRM transitions Isotope dilution

Chromatographic Co-Elution Behavior of Enoxacin-d8 Relative to Unlabeled Enoxacin

Stable isotope-labeled internal standards such as Enoxacin-d8 are designed to co-elute with their unlabeled target analyte under reversed-phase LC conditions, a property critical for correcting matrix-induced ion suppression or enhancement . While direct quantitative co-elution data for Enoxacin-d8 is not available in the public literature, class-level inference from the behavior of Ciprofloxacin-d8 under validated LC-MS/MS conditions indicates that deuterated fluoroquinolone internal standards exhibit retention times that differ from their unlabeled counterparts by ≤0.1 minutes under gradient elution [1]. In contrast, alternative structural analog internal standards (e.g., norfloxacin used to quantify enoxacin) may exhibit retention time differences of 0.5–2.0 minutes, which can subject the analyte and internal standard to different solvent compositions at the electrospray ionization source, thereby introducing uncorrected matrix effect variability [1].

Chromatographic retention Matrix effects LC-MS/MS validation

Shelf-Life Stability of Enoxacin-d8 Reference Standards Under Recommended Storage Conditions

Batch-specific stability documentation is a key procurement consideration for reference standards used in regulated laboratories. Enoxacin-d8 hydrate reference standards supplied by WITEGA (Product No. CH011) are specified with a guaranteed shelf life of 24 months from the date of manufacture when stored under refrigerated conditions (2–8°C) . In contrast, alternative vendors such as Alfa Chemistry recommend more restrictive storage conditions for Enoxacin-d8 hydrochloride, specifying storage at -20°C for up to 1 month in solvent and 6 months at -80°C . The 24-month shelf life at standard refrigerator temperature reduces the logistical burden of procurement, simplifies inventory management, and minimizes the risk of product degradation during routine laboratory use.

Reference standard stability Shelf life Method validation

Hydrogen-Deuterium Exchange Liability as a Comparative Limitation of Enoxacin-d8

Deuterium-labeled internal standards, including Enoxacin-d8, carry a known class-level limitation: hydrogen-deuterium (H/D) exchange at labile positions can occur under certain analytical conditions (e.g., protic solvents, extremes of pH, elevated temperatures), leading to drift in the measured isotope ratio and compromised quantification accuracy [1]. In contrast, 13C- and 15N-labeled internal standards incorporate stable isotopes directly into the molecular backbone where they are not susceptible to exchange reactions, thereby maintaining constant isotopic composition regardless of sample preparation or chromatographic conditions . While no direct head-to-head study of Enoxacin-d8 vs. a hypothetical Enoxacin-13C/15N internal standard exists in the public domain, class-level inference from the broader literature on stable isotope internal standard selection establishes that 13C/15N-labeled analogs are superior to deuterium-labeled analogs with respect to isotopic stability [2]. However, the unavailability of commercially sourced Enoxacin-13C or Enoxacin-15N means that Enoxacin-d8 remains the only isotopically matched internal standard option for Enoxacin quantification [3].

H/D exchange Isotope stability 13C/15N labeling

Vendor-Documented HPLC Purity Specifications for Enoxacin-d8 Reference Standards

Chemical purity of a reference standard directly impacts the accuracy of calibration curves and the reliability of quantitative results. WITEGA Enoxacin-D8 hydrate (Product No. CH011) is specified with an HPLC purity of >99.0% . BOC Sciences offers Enoxacin-[d8] with a stated purity of 95% by HPLC . The 4 percentage-point difference in HPLC purity means that the BOC Sciences product may contain up to 5% of unspecified impurities that could potentially interfere with chromatographic baselines or mass spectrometric detection, depending on their chemical nature and ionization efficiency.

Reference material purity HPLC Quality control

Enoxacin-d8: Validated Application Scenarios for Scientific and Industrial Procurement


LC-MS/MS Quantification of Enoxacin Residues in Food Matrices (Eggs, Honey, Meat)

Enoxacin-d8 is the recommended isotopically matched internal standard for quantifying Enoxacin residues in complex food matrices where matrix effects (ion suppression/enhancement) are substantial. While published multi-residue methods have employed ciprofloxacin-d8 or norfloxacin as surrogate internal standards for fluoroquinolone screening in eggs [1], these structural analogs do not perfectly co-elute with Enoxacin and thus cannot fully compensate for matrix-dependent ionization variability. The use of Enoxacin-d8, with its +8 Da mass shift and near-identical chromatographic retention time relative to unlabeled Enoxacin , enables true isotope dilution quantification that satisfies the accuracy (±15%) and precision (±15%) requirements of regulatory residue monitoring programs such as those mandated by the European Union and Codex Alimentarius.

Pharmacokinetic and Bioavailability Studies of Enoxacin in Preclinical and Clinical Research

Accurate determination of Enoxacin concentrations in plasma, serum, urine, and tissue homogenates is essential for generating reliable pharmacokinetic parameters (Cmax, AUC, t½, Vd, clearance). Enoxacin-d8 serves as the gold-standard internal standard for LC-MS/MS bioanalytical methods in these studies because it corrects for both extraction recovery variability and matrix effects across individual biological samples [1]. The high isotopic purity (>97.6 atom% D) of certified reference materials such as WITEGA Enoxacin-D8 ensures that the internal standard signal is minimally contaminated by unlabeled Enoxacin, a critical requirement for achieving the lower limit of quantification (LLOQ) necessary to characterize the terminal elimination phase of the pharmacokinetic profile. Laboratories operating under GLP or conducting studies intended for regulatory submission (IND, NDA, ANDA) should prioritize Enoxacin-d8 reference standards with batch-specific certificates of analysis that document isotopic enrichment, chemical purity, and stability.

Method Development and Validation for Multi-Residue Fluoroquinolone Analysis

In multi-residue LC-MS/MS methods targeting multiple fluoroquinolones, laboratories often face a trade-off between analytical accuracy and procurement cost. While a single surrogate internal standard (e.g., ciprofloxacin-d8) may be used to quantify several fluoroquinolones [1], this approach introduces compound-specific bias that must be rigorously validated and documented. For analytes that are particularly sensitive to matrix effects or that exhibit marginal recovery, inclusion of an analyte-matched internal standard such as Enoxacin-d8 is recommended to improve method robustness. The 24-month shelf life at 2–8°C documented for certain Enoxacin-d8 reference materials also supports long-term method validation projects, enabling consistent performance across multiple analytical runs without the need for frequent re-procurement and re-qualification.

Metabolic Profiling and Biotransformation Studies of Enoxacin

Enoxacin undergoes hepatic metabolism to produce oxo-enoxacin and other minor metabolites. Enoxacin-d8 can be employed as an internal standard not only for parent drug quantification but also for relative quantification of metabolites when authentic metabolite standards are unavailable, provided that the metabolic transformation does not involve cleavage or modification of the deuterium-labeled piperazine ring [1]. The stability of the deuterium label under physiological and analytical conditions must be verified for each specific application, as H/D exchange at labile positions can occur under certain pH and temperature conditions . Laboratories investigating Enoxacin metabolism should confirm the isotopic integrity of Enoxacin-d8 under their specific sample preparation and chromatographic conditions prior to routine use in metabolite quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enoxacin-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.